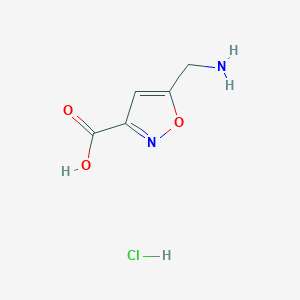

5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

5-(aminomethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3.ClH/c6-2-3-1-4(5(8)9)7-10-3;/h1H,2,6H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJGQKFHUAYAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235441-71-0 | |

| Record name | 5-(aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α-haloketone with hydroxylamine to form the oxazole ring, followed by the introduction of the aminomethyl group through reductive amination. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols can be used under appropriate conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

Medicinal Applications

5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride has emerged as a promising candidate in the pharmaceutical industry due to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , making it a potential agent for treating infections. It has been shown to inhibit the growth of various bacterial strains, which could be beneficial in developing new antibiotics.

Anticancer Properties

The compound also demonstrates anticancer activity . Studies suggest that it can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways.

Enzyme Inhibition

In biochemical research, this compound is utilized to study enzyme inhibition mechanisms. It has been shown to bind to active sites of enzymes, thereby modulating their activity and providing insights into enzyme function and regulation .

Reaction Pathways

The compound can undergo various chemical reactions:

- Oxidation : Converts the compound into various oxazole derivatives.

- Reduction : Reduces the carboxamide group to an amine.

- Substitution : Allows for the introduction of different substituents at the oxazole ring.

Industrial Applications

In addition to its medicinal uses, this compound finds applications in industrial settings:

Material Development

The compound serves as a building block for synthesizing more complex molecules and materials, including polymers and chemical sensors . Its unique structure allows for versatility in creating new compounds with tailored properties.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed that it effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus. The mechanism involved disrupting bacterial cell wall synthesis.

Case Study: Cancer Cell Apoptosis

Research published in a peer-reviewed journal demonstrated that this compound induced apoptosis in human cancer cell lines through caspase activation pathways. The findings suggest potential therapeutic applications in oncology.

References Table

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and the aminomethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences in molecular features, substituents, and physicochemical properties among analogs:

Key Comparative Insights

Structural and Electronic Properties

- Heterocycle Modifications: The replacement of 1,2-oxazole with 1,2,4-oxadiazole (e.g., ) alters electron distribution and metabolic stability, often enhancing resistance to enzymatic degradation .

- Substituent Effects: The aminomethyl group in the parent compound enables nucleophilic reactions (e.g., amide coupling), while the dimethylamino variant () increases lipophilicity and steric bulk, impacting membrane permeability . The chloro analog () lacks functionalization sites, limiting its utility in multi-step syntheses but serving as a stable intermediate for halogenation reactions .

Physicochemical Properties

Solubility :

Molecular Weight :

- The parent compound’s low molecular weight (178.45 g/mol) makes it advantageous for drug design, adhering to Lipinski’s rule of five. Bulkier derivatives (e.g., ) may face challenges in bioavailability .

Biological Activity

5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride, also known as 5-aminolevulinic acid (5-ALA), is a compound of significant interest in biological and medicinal chemistry due to its role in heme synthesis and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Target of Action

5-ALA primarily targets the heme synthesis pathway, acting as a precursor in the biosynthesis of heme, which is crucial for various biological processes including oxygen transport and electron transfer in cellular respiration.

Mode of Action

The compound functions as a metabolic intermediate in the tetrapyrrole biosynthesis pathway. Upon administration, 5-ALA is converted into porphyrins, which subsequently lead to heme formation. This process is essential for the production of hemoglobin and myoglobin, among other heme-containing proteins.

Pharmacokinetics

The pharmacokinetic profile of 5-ALA involves its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : After oral administration, 5-ALA is efficiently absorbed in the gastrointestinal tract.

- Distribution : It is widely distributed throughout the body tissues.

- Metabolism : The compound undergoes metabolic conversion to protoporphyrin IX (PpIX), which accumulates in tissues and can be detected using fluorescence.

- Excretion : Primarily excreted via urine as metabolites.

Biological Activity

5-ALA exhibits a range of biological activities that have been explored in various studies:

Anticancer Activity

Several studies have highlighted the potential of 5-ALA in photodynamic therapy (PDT) for cancer treatment. When exposed to specific wavelengths of light, PpIX generates reactive oxygen species (ROS) that induce apoptosis in cancer cells. This mechanism has been particularly studied in:

- Glioblastoma : Clinical trials have shown enhanced tumor resection and reduced recurrence rates when using 5-ALA as a fluorescence-guided surgical tool.

- Skin Cancer : PDT using 5-ALA has demonstrated efficacy in treating actinic keratosis and basal cell carcinoma.

Antimicrobial Properties

Research indicates that 5-ALA possesses antimicrobial properties against various pathogens. Its mechanism may involve disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival. Notable findings include:

- Bacterial Inhibition : Studies have shown that 5-ALA can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study 1: Glioblastoma Treatment

A clinical study involving patients with glioblastoma multiforme demonstrated that pre-operative administration of 5-ALA resulted in increased visualization of tumor margins during surgery. This led to more complete tumor resections and improved patient outcomes compared to standard surgical techniques without fluorescence guidance.

Case Study 2: Photodynamic Therapy for Skin Lesions

In a randomized controlled trial assessing the efficacy of 5-ALA PDT for actinic keratosis, patients treated with 5-ALA showed significant improvement in lesion clearance rates compared to those receiving placebo treatments. The study emphasized the safety profile and minimal side effects associated with this therapy.

Data Summary

| Biological Activity | Mechanism | Relevant Studies |

|---|---|---|

| Anticancer | Induces apoptosis via ROS generation | Glioblastoma treatment, Skin cancer PDT |

| Antimicrobial | Disruption of cell membranes | Inhibition of bacterial growth |

| Enhanced surgical outcomes | Fluorescence-guided resection | Clinical trials on glioblastoma |

Q & A

Q. What synthetic routes are commonly employed for the preparation of 5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid hydrochloride?

A widely used method involves refluxing precursors in acetic acid with sodium acetate as a catalyst, followed by crystallization and purification. For example, analogous heterocyclic syntheses employ reflux conditions (80–100°C for 3–5 hours) to facilitate cyclization or functional group modification . Quaternization reactions using alkyl halides (e.g., benzyl chloride) under prolonged heating (24 hours at 80°C) can also introduce specific substituents, as demonstrated in ionic liquid synthesis . Post-synthesis purification typically involves recrystallization from polar solvent mixtures (e.g., DMF/acetic acid) and washing with ethanol/diethyl ether .

Q. How is the crystal structure of this compound determined, and what key parameters should be reported?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Critical parameters include:

- R factor (≤0.1 indicates high precision),

- wR factor (weighted residuals for error analysis),

- Mean bond length deviations (e.g., C–C bonds with ±0.003 Å precision),

- Data-to-parameter ratio (>15 ensures model reliability) .

For example, a study on a related oxazole derivative reported an R factor of 0.084 and a data-to-parameter ratio of 15.5 .

Q. Which analytical techniques are recommended for assessing purity and identity?

- Liquid chromatography-mass spectrometry (LC-MS) with isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Gas chromatography-mass spectrometry (GC-MS) after derivatization with silylation reagents like MtBSTFA to enhance volatility .

- Nuclear magnetic resonance (NMR) for functional group validation (e.g., aminomethyl protons at δ 4.1–4.3 ppm).

- Melting point analysis to confirm crystallinity and purity .

Q. What are the stability considerations and optimal storage conditions?

The compound’s hydrochloride salt form suggests hygroscopicity. Store in a desiccator at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the oxazole ring or aminomethyl group. Stability studies on analogous compounds recommend monitoring via accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Temperature modulation : Higher temperatures (e.g., 100°C vs. 80°C) may accelerate cyclization but risk side reactions.

- Molar ratios : Using a 10% excess of carboxylate precursors improves yield in esterification steps .

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) or acidic resins can enhance selectivity in multi-step syntheses .

- Scalability : Pilot-scale reactions should prioritize solvent recovery (e.g., acetic acid distillation) and reduce purification steps via column-free methods .

Q. How to resolve discrepancies between theoretical and observed spectroscopic data for derivatives?

- Cross-validation : Combine NMR (¹H/¹³C), IR, and high-resolution MS to confirm functional groups.

- Computational modeling : Density functional theory (DFT) predicts vibrational frequencies and chemical shifts, aiding assignment of ambiguous peaks .

- X-ray crystallography : Resolves tautomeric or stereochemical ambiguities, as seen in oxazole ring conformation studies .

Q. What strategies enable incorporation into peptide chains during solid-phase synthesis?

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for the aminomethyl moiety to prevent side reactions during coupling .

- Coupling reagents : Activate the carboxylic acid group with HBTU/HOBt in DMF for efficient amide bond formation .

- Cleavage conditions : Optimize trifluoroacetic acid (TFA) concentration to avoid oxazole ring degradation .

Q. How to design derivatization protocols for enhanced chromatographic detection?

- Silylation : Treat with MtBSTFA (1:2 v/v) at 60°C for 30 minutes to derivatize carboxylic acid and amine groups for GC-MS .

- Ion-pairing reagents : Add heptafluorobutyric acid (HFBA) to mobile phases in LC-MS to improve peak symmetry and sensitivity .

- Isotope dilution : Spike samples with ¹³C-labeled analogs to quantify low-concentration analytes in biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.